molecular formula C9H12N2O4S B12635639 2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene CAS No. 921772-01-2

2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene

Cat. No.: B12635639
CAS No.: 921772-01-2
M. Wt: 244.27 g/mol
InChI Key: OBRCYBWUEARVSF-YUMQZZPRSA-N
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Description

2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis .

Chemical Reactions Analysis

2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, elemental sulfur, and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones, while reduction reactions can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of enzymes such as PI3K kinase, which plays a role in cell proliferation and survival . The compound may also interact with voltage-gated sodium channels, affecting the transmission of nerve impulses . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the thiophene derivative.

Comparison with Similar Compounds

2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene can be compared with other similar thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents, which can affect their chemical reactivity and biological activity. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . The unique combination of the dinitropentan-2-yl group in this compound may confer specific properties and applications that distinguish it from other thiophene derivatives.

Properties

CAS No.

921772-01-2

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene

InChI

InChI=1S/C9H12N2O4S/c1-2-8(11(14)15)7(6-10(12)13)9-4-3-5-16-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m0/s1

InChI Key

OBRCYBWUEARVSF-YUMQZZPRSA-N

Isomeric SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CS1)[N+](=O)[O-]

Canonical SMILES

CCC(C(C[N+](=O)[O-])C1=CC=CS1)[N+](=O)[O-]

Origin of Product

United States

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